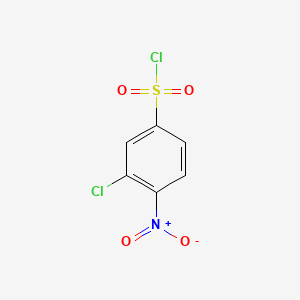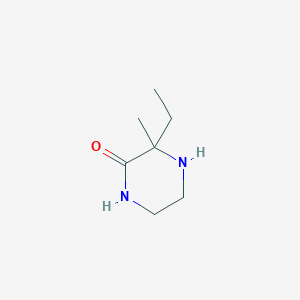
Chlorure de 3-chloro-4-nitrobenzènesulfonyle
Vue d'ensemble
Description
3-Chloro-4-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S. It is a derivative of benzene, characterized by the presence of chloro, nitro, and sulfonyl chloride functional groups. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Applications De Recherche Scientifique
3-Chloro-4-nitrobenzenesulfonyl chloride has several applications in scientific research:
Mécanisme D'action
Target of Action
It is used as a precursor in the synthesis of n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .
Mode of Action
It is known to participate in reactions such as copper-catalyzed arylative cyclization . This suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds.
Biochemical Pathways
Its role in the synthesis of n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives suggests that it may influence pathways related to these compounds.
Result of Action
Its use in the synthesis of n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity suggests that it may have a role in disrupting nematode physiology.
Action Environment
It is known that this compound is a corrosive material , suggesting that it should be handled and stored carefully to maintain its stability and efficacy.
Analyse Biochimique
Biochemical Properties
3-Chloro-4-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of novel sulfonamide derivatives of tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones, which increase melanin synthesis in murine B16 cells . The nature of these interactions involves the formation of covalent bonds with amino groups in proteins, leading to the modification of their activity.
Cellular Effects
3-Chloro-4-nitrobenzene-1-sulfonyl chloride affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to increase melanin synthesis in murine B16 cells, indicating its role in altering cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride involves its interaction with biomolecules through electrophilic aromatic substitution. The compound forms covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification. This can result in enzyme inhibition or activation and changes in gene expression. The electrophilic nature of the compound allows it to react with various nucleophiles, making it a versatile reagent in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride can change over time. The compound is stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over time if exposed to moisture or higher temperatures . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
3-Chloro-4-nitrobenzene-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-nitrobenzene-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitrobenzenesulfonyl chloride can be synthesized through the chlorosulfonation of ortho-chloronitrobenzene. The process involves the following steps :
Chlorosulfonation: Ortho-chloronitrobenzene is reacted with chlorosulfonic acid at temperatures below 60°C.
Heating: The mixture is then heated to 103-107°C and maintained at this temperature for 6 hours.
Cooling and Filtration: After cooling to 40°C, the mixture is poured into ice and water, and the product is filtered off.
Industrial Production Methods: The industrial production of 3-Chloro-4-nitrobenzenesulfonyl chloride follows a similar process but is optimized for higher yields and purity. The use of excess chlorosulfonic acid and controlled reaction conditions ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as amines and alcohols are used under mild conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonamide derivatives.
Comparaison Avec Des Composés Similaires
Uniqueness: 3-Chloro-4-nitrobenzenesulfonyl chloride is unique due to the presence of both chloro and nitro groups on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo both electrophilic and nucleophilic substitution reactions sets it apart from other similar compounds .
Propriétés
IUPAC Name |
3-chloro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPVHSGMXQEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660015 | |
| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64835-30-9 | |
| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64835-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)





amine](/img/structure/B1461664.png)

![Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1461668.png)

